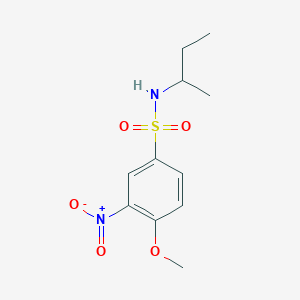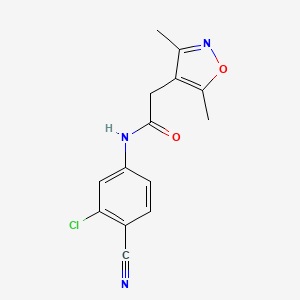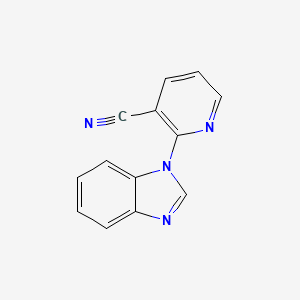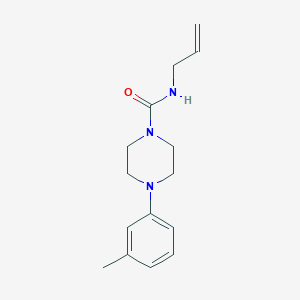![molecular formula C15H15NO2S B7461395 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone is not fully understood. However, studies have suggested that it may act through various pathways such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone have been investigated in various studies. It has been shown to exhibit cytotoxicity against cancer cells, anti-inflammatory activity, and antiviral properties. It has also been reported to affect the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, apoptosis, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone in lab experiments include its versatility as a reagent for the formation of C-C and C-N bonds, its potential applications in various fields, and its relatively simple synthesis method. However, its limitations include its low solubility in water and some organic solvents, which may affect its bioavailability and effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone. These include further investigation of its mechanism of action, exploration of its potential applications in drug discovery and materials science, and development of more efficient synthesis methods. Additionally, studies on its toxicity and safety profiles are necessary for its potential use in clinical settings.
In conclusion, 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential benefits and limitations.
Synthesemethoden
The synthesis of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone involves a multi-step process that includes the reaction of indole with furfural in the presence of a catalyst. The final product is obtained through purification and characterization methods such as chromatography and spectroscopy.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In materials science, it has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, it has been employed as a versatile reagent for the formation of C-C and C-N bonds.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-19-10-12-6-7-14(18-12)15(17)16-9-8-11-4-2-3-5-13(11)16/h2-7H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQGNVXQLYFAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)


![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)





![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)